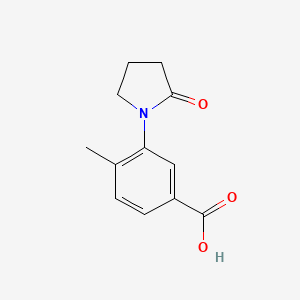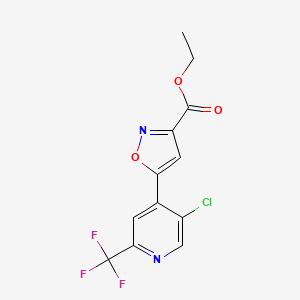
Ethyl 5-(5-chloro-2-(trifluoromethyl)pyridin-4-yl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32708619 is a chemical compound with unique properties and applications in various scientific fields. This compound has garnered attention due to its potential uses in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance and potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32708619 involves specific reaction conditions and reagents. Detailed synthetic routes are essential for producing this compound with high purity and yield. The exact methods and conditions for its synthesis can vary, but typically involve a series of chemical reactions that require precise control of temperature, pressure, and the use of catalysts.
Industrial Production Methods: Industrial production of MFCD32708619 may involve scaling up laboratory methods to produce larger quantities. This often requires optimization of reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD32708619 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s structure and the reagents used.
Common Reagents and Conditions: Common reagents for reactions involving MFCD32708619 include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from reactions involving MFCD32708619 depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
MFCD32708619 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, MFCD32708619 could have potential therapeutic applications, although further research is needed to fully understand its effects. In industry, this compound may be used in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of MFCD32708619 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for determining its effects and potential applications. The compound may bind to certain proteins or enzymes, influencing their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds similar to MFCD32708619 include those with similar structures or functional groups. These compounds may share some properties and applications but can also have unique characteristics that set them apart.
Uniqueness: MFCD32708619 is unique due to its specific structure and the resulting properties. Comparing it with similar compounds can highlight its distinct features and potential advantages in various applications.
Conclusion
MFCD32708619 is a compound with significant potential in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its importance and potential uses. Further research is needed to fully explore its capabilities and applications.
Eigenschaften
Molekularformel |
C12H8ClF3N2O3 |
|---|---|
Molekulargewicht |
320.65 g/mol |
IUPAC-Name |
ethyl 5-[5-chloro-2-(trifluoromethyl)pyridin-4-yl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H8ClF3N2O3/c1-2-20-11(19)8-4-9(21-18-8)6-3-10(12(14,15)16)17-5-7(6)13/h3-5H,2H2,1H3 |
InChI-Schlüssel |
ZBOFQRLVUULMJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=NC=C2Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



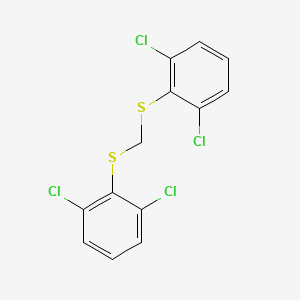
![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)
![2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)
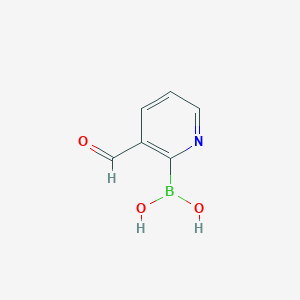


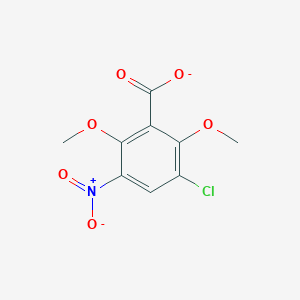
![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)


